molecular formula C4H3IN2O2 B2614694 3-Iodo-1H-pyrazole-5-carboxylic acid CAS No. 1797419-09-0

3-Iodo-1H-pyrazole-5-carboxylic acid

Cat. No.: B2614694
CAS No.: 1797419-09-0
M. Wt: 237.984
InChI Key: XNXDMKMSBMCCCK-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with an iodine atom at the 3-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-pyrazole-5-carboxylic acid typically involves the iodination of a pyrazole precursor. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine to form the pyrazole ring, followed by iodination at the 3-position using iodine or an iodine-containing reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and ligands are commonly used in cross-coupling reactions[][4].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

3-Iodo-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The iodine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-pyrazole-5-carboxylic acid
  • 3-Chloro-1H-pyrazole-5-carboxylic acid
  • 3-Fluoro-1H-pyrazole-5-carboxylic acid

Uniqueness

3-Iodo-1H-pyrazole-5-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can enhance interactions with biological targets and influence the compound’s pharmacokinetic properties .

Properties

IUPAC Name

5-iodo-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXDMKMSBMCCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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